Cas no 6939-39-5 (N-ethyl-2-(trifluoromethyl)-7h-purin-6-amine)

N-ethyl-2-(trifluoromethyl)-7h-purin-6-amine structure
6939-39-5 structure
Product Name:N-ethyl-2-(trifluoromethyl)-7h-purin-6-amine
CAS No:6939-39-5
MF:C8H8F3N5
MW:231.177830696106
CID:1736646
PubChem ID:4574429
Update Time:2025-04-21

N-ethyl-2-(trifluoromethyl)-7h-purin-6-amine Chemical and Physical Properties

Names and Identifiers

    • N-ethyl-2-(trifluoromethyl)-7h-purin-6-amine
    • AC1NDDY6
    • ethyl-(2-trifluoromethyl-7(9)H-purin-6-yl)-amine
    • SureCN3141424
    • NSC57015
    • SureCN3141427
    • AC1NDDY6; ethyl-(2-trifluoromethyl-7(9)H-purin-6-yl)-amine; SureCN3141424; NSC57015; SureCN3141427;
    • NSC-57015
    • GIQUWNHXATXJAX-UHFFFAOYSA-N
    • DTXSID10404414
    • SCHEMBL3141424
    • 6939-39-5
    • Inchi: 1S/C8H8F3N5/c1-2-12-5-4-6(14-3-13-4)16-7(15-5)8(9,10)11/h3H,2H2,1H3,(H2,12,13,14,15,16)
    • InChI Key: GIQUWNHXATXJAX-UHFFFAOYSA-N
    • SMILES: FC(C1N=C2C(=C(N=1)NCC)NC=N2)(F)F

Computed Properties

  • Exact Mass: 231.07334
  • Monoisotopic Mass: 231.073
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 246
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.5A^2
  • XLogP3: 1.7

Experimental Properties

  • Density: 1.63
  • Boiling Point: 233.2°C at 760 mmHg
  • Flash Point: 94.8°C
  • Refractive Index: 1.619
  • PSA: 61.47
  • LogP: 1.87650
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